Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-
Description
Properties
CAS No. |
646997-61-7 |
|---|---|
Molecular Formula |
C16H17ClN2OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H17ClN2OS/c1-16(12-5-3-2-4-6-12)7-11(8-16)13-10-21-15(18-13)19-14(20)9-17/h2-6,10-11H,7-9H2,1H3,(H,18,19,20) |
InChI Key |
IDZHSRMXUVADQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C2=CSC(=N2)NC(=O)CCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction with Chloroacetyl Chloride
One common method involves the reaction of chloroacetyl chloride with a suitable amine derivative. The general procedure is as follows:
-
- Chloroacetyl chloride
- A thiazole derivative (e.g., N-[4-(3-methyl-3-phenylcyclobutyl)-thiazol-2-yl]amine)
- Triethylamine as a base
- Solvent: 1,4-Dioxane
-
- Dissolve the thiazole derivative in 1,4-dioxane.
- Add triethylamine to the solution to neutralize the hydrochloric acid produced during the reaction.
- Slowly add chloroacetyl chloride while stirring at room temperature.
- Monitor the reaction progress using IR spectroscopy.
- Upon completion, precipitate the product by adding water, filter, and wash with cold ethanol.
Method 2: Alternative Synthetic Pathway via Hydrazone Formation
Another approach involves forming a hydrazone intermediate that can subsequently be converted into the desired acetamide:
-
- Acetohydrazide
- Chloroacetyl chloride
- Thiazole derivatives
-
- React acetohydrazide with a thiazole compound to form a hydrazone.
- Treat the hydrazone with chloroacetyl chloride in a similar manner to Method 1.
- Isolate and purify the final product through recrystallization.
Comparative Analysis of Preparation Methods
The following table compares the two methods discussed:
| Method | Reactants Used | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Reaction with Chloroacetyl Chloride | Chloroacetyl chloride, thiazole derivative | ~83 | IR, NMR |
| Hydrazone Formation | Acetohydrazide, thiazole derivative | High | IR, NMR |
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized via nucleophilic substitution reactions. A representative method involves:
-
Reagents : Chloroacetyl chloride, dimethyl-(4-{[4-(3-methyl-3-phenylcyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenylamine, triethylamine (TEA), 1,4-dioxane.
-
Conditions : Room temperature, stirring for 6–8 hours.
-
Mechanism : The thiazole amine group attacks the carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond .
Key spectroscopic data post-synthesis :
| Property | Value/Description |
|---|---|
| IR (KBr, cm⁻¹) | 1703 (C=O), 1612 (C=N thiazole), 728 (C-Cl) |
| ¹H NMR (CDCl₃, δ ppm) | 4.80 (s, 2H, –CH₂Cl), 6.82 (s, 1H, thiazole C-H), 1.57 (s, 3H, cyclobutane –CH₃) |
| Yield | 83% |
Nucleophilic Substitution Reactions
The chloro group (–CH₂Cl) undergoes substitution with nucleophiles:
Reaction with Amines
-
Reagents : Primary/secondary amines (e.g., hydrazines, aniline derivatives).
-
Conditions : Reflux in ethanol or THF, 12–24 hours.
Example :
Reaction with hydrazine forms 2-hydrazinyl-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]acetamide, a precursor for heterocyclic derivatives .
Condensation Reactions
The acetamide participates in condensation with carbonyl compounds:
Schiff Base Formation
-
Reagents : Aromatic aldehydes (e.g., 2-bromobenzaldehyde).
-
Conditions : Acid catalysis (e.g., acetic acid), ethanol, reflux.
-
Products : Hydrazone derivatives (e.g., N-(2-bromobenzylidene)-2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]acetohydrazide) .
Biological Activity :
| Derivative | Activity (MIC µg/mL) |
|---|---|
| 302a (vs. E. coli) | 25–50 |
Cyclization Reactions
The thiazole ring and acetamide group facilitate cyclization:
Thiazolidinone Formation
-
Reagents : Thioglycolic acid, HCl.
-
Conditions : Reflux in toluene, 8–10 hours.
-
Product : 4-Oxo-thiazolidine derivatives, confirmed via IR loss of C=O (1703 cm⁻¹) and new S–C=O stretch (1250 cm⁻¹) .
Azo Coupling Reactions
The thiazole amine can be diazotized and coupled with electron-rich aromatics:
Oxidation and Reduction
-
Oxidation : The cyclobutane ring resists oxidation, but the thiazole sulfur can oxidize to sulfoxide/sulfone under strong agents (e.g., H₂O₂, NaIO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to thiazolidine but leaves the cyclobutane intact .
Thermal Stability
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that chloroacetamides, including variants like Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-, exhibit notable antimicrobial properties. A study screened several N-(substituted phenyl)-2-chloroacetamides against various pathogens, revealing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated substituents on the phenyl ring enhanced the compounds' lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |
|---|---|---|---|
| Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- | Effective | Less Effective | Moderately Effective |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Moderate | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- can be predicted using quantitative structure-activity relationship (QSAR) analysis. This approach correlates chemical structure with biological activity, allowing for the design of new derivatives with improved efficacy . The study indicated that variations in substituents significantly influence the antimicrobial potential of these compounds.
Synthesis and Characterization
Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- can be synthesized through the reaction of 4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine with maleic anhydride. The resulting compound exhibits unique crystal structures characterized by specific intermolecular interactions such as hydrogen bonding . These properties are crucial for applications in material science, particularly in developing new polymers or composites.
Case Study: Crystal Structure Analysis
A detailed crystal structure analysis revealed that the compound crystallizes in a specific orthorhombic space group, with notable dihedral angles between its aromatic rings. Such structural insights are vital for understanding the compound's stability and reactivity in various environments .
Agricultural Applications
Chloroacetamides have been explored for their potential use as herbicides due to their ability to inhibit specific biochemical pathways in plants. The structural features of Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- may provide insights into developing selective herbicides that target undesirable plant species while minimizing impact on crops.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloroacetamide group may also participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-
- CAS No.: 646997-61-7
- Molecular Formula : C₁₆H₁₇ClN₂OS
- Molecular Weight : 320.843 g/mol .
Structural Features :
The compound features a thiazole ring substituted at the 4-position with a 3-methyl-3-phenylcyclobutyl group. The acetamide moiety is modified with a chlorine atom at the α-carbon (2-chloroacetamide) (Figure 1). This structure confers unique steric and electronic properties due to the rigid cyclobutyl ring and the electron-withdrawing chlorine atom .
For example, similar acetamide derivatives are synthesized via refluxing with triethylamine in acetonitrile, followed by recrystallization .
Comparison with Structurally Similar Compounds
Hydrazide Derivatives
Structural Differences :
- The hydrazide derivative replaces the acetamide’s methyl group with a naphthalenylmethylidene-hydrazine moiety (C₂₇H₂₄ClN₃OS, Mᵣ = 474.00) .
- Biological Implications : Hydrazide derivatives are associated with anticancer, antibacterial, and tuberculostatic activities due to enhanced hydrogen-bonding capacity from the hydrazine group .
Crystallography: The hydrazide derivative crystallizes in a monoclinic system (P2₁/c), with unit cell parameters a = 7.498 Å, b = 12.823 Å, c = 24.924 Å, and β = 92.185°. This contrasts with the parent acetamide, suggesting conformational flexibility differences .
Nitro-Substituted Thiazolyl Acetamides
Example Compound :
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA).
Structural Differences :
- NFTA replaces the cyclobutyl group with a 5-nitro-2-furyl substituent.
- Biological Activity: NFTA induces leukemia and stomach tumors in mice (15/16 Swiss mice at 0.1% dietary dose) due to the nitro group’s metabolic activation into carcinogenic intermediates .
Toxicological Contrast :
The absence of nitro groups in the target acetamide suggests a safer profile, though this may reduce antiproliferative potency .
Chloroacetamide Herbicides
Example Compounds :
Structural and Functional Differences :
- Substituent Effects : Propachlor and imazosulfuron use bulky alkyl/aryl groups (e.g., isopropyl, triazinyl) to enhance herbicidal activity via enzyme inhibition.
Oxadiazole and Triazine Derivatives
Example Compound :
2-Chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide.
Structural Differences :
- Replaces the thiazole ring with an oxadiazole, altering electronic properties (e.g., reduced aromaticity).
- Applications : Oxadiazoles are common in medicinal chemistry for their metabolic stability .
Research Implications and Gaps
- Toxicity Profile: The target compound’s lack of nitro groups may mitigate carcinogenicity but requires empirical validation .
- Synthetic Optimization : Modifying the cyclobutyl group (e.g., introducing electron-donating groups) could enhance bioactivity .
- Crystallographic Studies : Further analysis of the parent acetamide’s crystal structure is needed to compare packing efficiency with its hydrazide derivative .
Q & A
Basic: What are the common synthetic routes for preparing 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]acetamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves:
- Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. For example, coupling 3-methyl-3-phenylcyclobutylcarboxamide with chloroacetonitrile under basic conditions (e.g., triethylamine in chloroform) .
- Step 2 : Chloroacetylation using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the 2-chloroacetamide moiety .
- Characterization : Intermediates are analyzed via 1H/13C NMR (to confirm regioselectivity) and LC-MS (for purity and molecular ion verification). Final products are validated by single-crystal X-ray diffraction (e.g., monoclinic P21/c symmetry, as in ) and FT-IR (to confirm amide C=O stretching at ~1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?
Methodological Answer:
Discrepancies in crystallographic data (e.g., unexpected bond lengths or thermal parameters) may arise due to:
- Disorder in the cyclobutyl or thiazole moieties : Use SHELXL (via restraints/constraints) to model disordered regions. For example, reports a β angle of 92.185° in a monoclinic system, which may require anisotropic displacement parameter refinement .
- Twinned crystals : Employ the WinGX suite for data integration and SHELXD for twin law identification. Use the Hooft parameter in PLATON to validate the refinement .
- Validation Tools : Cross-check with CIF validation (using checkCIF) and compare hydrogen-bonding networks (e.g., N–H···O interactions) against similar structures in the Cambridge Structural Database .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS-ESI should show [M+H]+ at m/z 361.082 (calculated for C16H16ClN3OS) with isotopic Cl patterns .
- X-ray Diffraction : Confirm space group (e.g., P21/c) and unit cell parameters (e.g., a = 7.498 Å, b = 12.823 Å) as in .
Advanced: What strategies are employed to analyze the compound’s potential as an α-glucosidase inhibitor or antimicrobial agent?
Methodological Answer:
- In Vitro Assays :
- α-Glucosidase Inhibition : Use a spectrophotometric assay (e.g., p-nitrophenyl-α-D-glucopyranoside substrate) at pH 6.8, comparing IC50 values against acarbose .
- Antimicrobial Activity : Perform MIC assays (e.g., against Candida spp. or S. aureus) using broth microdilution (CLSI guidelines). suggests interference with bacterial protein synthesis via binding to ribosomal subunits .
- Molecular Docking : Simulate interactions with α-glucosidase (PDB ID: 1XSI) or bacterial ribosomes (e.g., 70S subunit) using AutoDock Vina , focusing on hydrogen bonds with the thiazole ring and hydrophobic interactions with the cyclobutyl group .
Basic: How is the purity of the compound validated, and what are common impurities?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities (e.g., unreacted chloroacetamide or cyclobutyl precursors). Purity ≥95% is typical for biological testing .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7); Rf ~0.5 for the product .
- Elemental Analysis : Match calculated vs. observed %C, %H, %N (e.g., C16H16ClN3OS requires C 53.40%, H 4.48%, N 11.67%) .
Advanced: What challenges arise in studying the compound’s structure-activity relationship (SAR) for antimicrobial applications?
Methodological Answer:
- Steric Effects : The 3-methyl-3-phenylcyclobutyl group may hinder binding to target proteins. Use molecular dynamics simulations to assess conformational flexibility .
- Electronic Effects : The electron-withdrawing Cl atom on acetamide influences thiazole ring reactivity. Compare activity against analogs with Br or F substituents via Hammett plots .
- Data Contradictions : Some derivatives show high in vitro activity but poor in vivo efficacy due to metabolic instability. Address via pro-drug design (e.g., esterification of the acetamide) or SAR-guided optimization .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use ChemAxon or Schrödinger’s QikProp to predict lipophilicity (experimental LogP ~2.8) .
- Solubility : Estimate via General Solubility Equation (GSE) using melting point data (e.g., ~180°C from DSC) .
- pKa Prediction : MarvinSketch predicts the thiazole NH (pKa ~8.2) and acetamide NH (pKa ~10.5) .
Advanced: How can researchers address low yield in the final chloroacetylation step?
Methodological Answer:
Low yields (~40–50%) may result from:
- Side Reactions : Competing hydrolysis of chloroacetyl chloride. Use anhydrous solvents (e.g., DMF) and inert atmosphere .
- Steric Hindrance : The bulky cyclobutyl group slows reactivity. Optimize by increasing reaction temperature (e.g., 70°C) or using microwave-assisted synthesis .
- Workup Losses : Extract product with ethyl acetate (3×) and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
